n-(3-(Morpholinoamino)quinoxalin-2-yl)-3-nitrobenzenesulfonamide
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Overview
Description
N-(3-(Morpholinoamino)quinoxalin-2-yl)-3-nitrobenzenesulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Morpholinoamino)quinoxalin-2-yl)-3-nitrobenzenesulfonamide typically involves the functionalization of quinoxaline derivatives. One common method includes the reaction of quinoxaline-2-carbaldehyde with 4-morpholin-4-yl-phenylamine in the presence of an ethanol solution under reflux conditions . This reaction yields the desired compound through a series of condensation and substitution reactions.
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing reaction conditions to increase yield and purity. Techniques such as microwave irradiation and the use of green chemistry principles, including solvent-free reactions and recyclable catalysts, are employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(3-(Morpholinoamino)quinoxalin-2-yl)-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, ethanol as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine derivative, while substitution reactions can introduce various functional groups at the nitro position .
Scientific Research Applications
N-(3-(Morpholinoamino)quinoxalin-2-yl)-3-nitrobenzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of dyes, fluorescent materials, and organic semiconductors .
Mechanism of Action
The mechanism of action of N-(3-(Morpholinoamino)quinoxalin-2-yl)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The compound’s quinoxaline core plays a crucial role in its binding to biological targets, enhancing its efficacy .
Comparison with Similar Compounds
Similar Compounds
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: An anticancer agent.
Atinoleutin: An antibiotic with antiviral properties.
Levomycin: An antibiotic used to treat bacterial infections.
Carbadox: An antibiotic used in animal feed.
Uniqueness
N-(3-(Morpholinoamino)quinoxalin-2-yl)-3-nitrobenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholinoamino and nitrobenzenesulfonamide moieties contribute to its high reactivity and potential for diverse applications in medicinal chemistry and industry .
Properties
Molecular Formula |
C18H18N6O5S |
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Molecular Weight |
430.4 g/mol |
IUPAC Name |
N-[3-(morpholin-4-ylamino)quinoxalin-2-yl]-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C18H18N6O5S/c25-24(26)13-4-3-5-14(12-13)30(27,28)22-18-17(21-23-8-10-29-11-9-23)19-15-6-1-2-7-16(15)20-18/h1-7,12H,8-11H2,(H,19,21)(H,20,22) |
InChI Key |
IATLJFXQEUVGMT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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